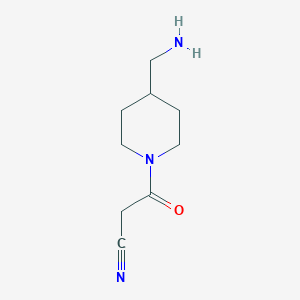

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Description

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing small molecule featuring a cyanoacetamide group linked to a piperidine ring substituted with an aminomethyl moiety. It belongs to a class of compounds designed as kinase inhibitors, particularly targeting glycogen synthase kinase-3β (GSK-3β), a critical enzyme in neurodegenerative and metabolic disorders . Synthesized via coupling reactions involving cyanoacetic acid and piperidine derivatives (e.g., using PyBOP or EDCI·HCl as coupling agents), this compound exhibits potent kinase inhibitory activity (IC50 = 480 nM) and improved metabolic stability compared to earlier analogs . Its favorable cytotoxicity profile and neuroprotective properties make it a candidate for therapeutic development .

Propriétés

IUPAC Name |

3-[4-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPIEESMJAWEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Mode of Action

This could lead to alterations in cell cycle regulation and DNA damage response pathways.

Analyse Biochimique

Biochemical Properties

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to bind to specific proteins makes it a valuable tool for studying protein functions and interactions in biochemical pathways.

Cellular Effects

The effects of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cytotoxicity of certain cell lines, including human liver, breast, and colon cells. By altering gene expression and signaling pathways, this compound can induce changes in cell proliferation, apoptosis, and metabolic activities, making it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in DNA damage response and cell cycle regulation. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function have been noted, including sustained inhibition of target enzymes and prolonged changes in gene expression. These temporal effects highlight the compound’s potential for long-term studies in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity. At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications. These findings underscore the need for careful dosage management in preclinical studies.

Metabolic Pathways

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activities. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in clinical settings.

Subcellular Localization

The subcellular localization of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and subsequent biological effects. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Activité Biologique

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic implications, supported by relevant studies and data.

Synthesis

The synthesis of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multi-step reactions that incorporate piperidine derivatives and oxopropanenitrile moieties. The synthetic pathway can be summarized as follows:

- Starting Materials : Piperidine derivatives are reacted with appropriate aldehydes or ketones to form intermediates.

- Formation of the Nitrile : The introduction of the nitrile group is achieved through nucleophilic substitution or dehydration reactions.

- Final Product : The final compound is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile has been explored in various studies, revealing a range of pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, a study on related piperazine derivatives demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile may also possess similar activity .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. A study evaluating the antibacterial and antifungal activities of related piperazine derivatives found that several compounds exhibited significant inhibition against pathogenic bacteria and fungi . This suggests that 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile could be effective in treating infections caused by resistant strains.

Analgesic Effects

In the context of pain management, compounds similar to 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile have been reported to possess analgesic properties. A series of studies indicated that piperidine derivatives can modulate pain pathways effectively, providing a potential avenue for developing new analgesics .

Case Studies

Several case studies have highlighted the effectiveness of piperidine-based compounds in clinical settings:

-

Case Study on Antitumor Activity :

- Objective : Evaluate the efficacy of a piperidine derivative in cancer therapy.

- Methodology : In vitro assays were conducted on cancer cell lines.

- Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

-

Case Study on Antimicrobial Activity :

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Methodology : Disk diffusion method was employed to test various concentrations.

- Findings : Significant zones of inhibition were observed, supporting its use as an alternative treatment for infections.

Data Tables

| Biological Activity | Compound | Efficacy |

|---|---|---|

| Antitumor | 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile | Moderate to High |

| Antimicrobial | Similar Piperazine Derivatives | High |

| Analgesic | Related Piperidine Compounds | Moderate |

Comparaison Avec Des Composés Similaires

a) Structural Determinants of Activity

- Core Heterocycle: The pyrimidoindole core in 3-(4-(aminomethyl)piperidin-1-yl)-3-oxopropanenitrile confers selectivity for GSK-3β , whereas the pyrrolopyrimidine core in Tofacitinib drives JAK inhibition .

- Substituent Effects: The aminomethyl group in the parent compound enhances metabolic stability compared to methyl or phenethyl substituents in analogs . Stereochemistry also plays a critical role; for example, the (3S,4S) configuration in a Tofacitinib analog may alter binding affinity .

Méthodes De Préparation

Piperidine Core Construction and Functionalization

The piperidine ring is a key structural motif in this compound. Several synthetic routes exist for preparing substituted piperidines, which can be adapted for this target molecule.

Cyclization of amino alcohols or aziridines to form substituted piperidines is a well-established approach. For example, radical 5-exo cyclization of 2-methylene-N-substituted aziridines can yield 5-methylene piperidines, which can be further functionalized to introduce substituents such as aminomethyl groups.

Palladium-catalyzed allylic amination followed by Michael addition has been used to build piperidine rings with substituents at the 4-position, which is relevant for installing the aminomethyl substituent on the piperidine nitrogen.

Formal [3+3] cycloaddition reactions using palladium-trimethylenemethane complexes and aziridines provide access to functionalized piperidines with excellent yields, offering a route to complex substitution patterns.

1.2 Hydrogenation of Pyridine Precursors

Hydrogenation of pyridine derivatives under transition metal catalysis is a common method to obtain piperidines. Recent advances include the use of cobalt or ruthenium heterogeneous catalysts that enable selective hydrogenation under milder conditions and with stereoselectivity.

This method is particularly useful when starting from pyridine precursors bearing substituents that can be retained or transformed during hydrogenation to yield the desired substituted piperidine ring.

Installation of the Aminomethyl Group at the 4-Position

The aminomethyl substituent on the piperidine nitrogen can be introduced via alkylation reactions:

Alkylation of 4-substituted piperidines with aminomethyl-containing alkylating agents is a common approach. For example, reacting 4-(phenylamino)-4-(methoxymethyl)piperidine with alkylating agents such as 1-(2-methanesulfonatoethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in solvents like acetonitrile or 2-propanol has been reported to afford substituted piperidines with good yields.

The choice of alkylating agent and solvent affects the yield and purity of the product, with mesylate-type alkylating agents providing superior outcomes compared to other halides or sulfonates.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of aziridines or hydrogenation of pyridines | Substituted piperidine core |

| 2 | Aminomethyl group installation | Alkylation with aminomethyl-containing alkylating agents | 4-(Aminomethyl)piperidine derivative |

| 3 | Keto-nitrile moiety introduction | Michael addition, Mannich reaction, or cyanide addition | 3-oxopropanenitrile substitution at piperidine nitrogen |

| 4 | Final purification and characterization | Chromatography, crystallization | Pure 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile |

Research Findings and Optimization Notes

The use of palladium-catalyzed allylic amination and Michael addition sequences provides a modular and efficient approach to install complex substituents on the piperidine ring with good regio- and stereocontrol.

Alkylation reactions for aminomethyl introduction require careful selection of alkylating agents; mesylate derivatives outperform chloro, bromo, or iodo analogs in yield and selectivity.

Hydrogenation methods have evolved to allow selective and mild reduction of pyridine precursors, which can be advantageous for preserving sensitive functionalities during piperidine synthesis.

The use of organometallic reagents such as diethylaluminum cyanide enables direct introduction of nitrile groups into piperidine intermediates, streamlining the synthesis of keto-nitrile substituted piperidines.

Q & A

Q. What are the established synthetic routes for 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution or coupling reactions between a piperidine precursor (e.g., 4-(aminomethyl)piperidine) and a nitrile-containing electrophile. Key steps include:

- Aminomethylation : Introducing the aminomethyl group via reductive amination or alkylation .

- Ketone Formation : Coupling with a cyanoacetyl group using carbodiimide-based coupling agents .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and nitrile carbon signals (~δ 120 ppm) .

- IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2250 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and spatial arrangement of substituents .

Q. How is preliminary biological activity assessed for this compound?

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Receptor Binding : Radioligand displacement assays to measure affinity for GPCRs or ion channels .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield .

- Flow Chemistry : Enhances reproducibility by controlling temperature and mixing dynamics .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized enzymes or receptors .

- Molecular Docking : Predicts binding poses using software like AutoDock Vina, validated by mutational studies (e.g., key hydrogen bonds with catalytic residues) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How can contradictory bioactivity data across structural analogs be resolved?

- Comparative SAR Studies : Analyze analogs (e.g., fluoromethyl vs. chloromethyl substituents) to identify critical pharmacophores. For example, fluorinated derivatives may exhibit enhanced metabolic stability but reduced solubility .

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Q. What computational strategies predict metabolic stability and toxicity?

- QSAR Models : Train models using datasets of piperidine derivatives to predict ADME properties .

- Molecular Dynamics (MD) Simulations : Simulate cytochrome P450 interactions to identify potential oxidation sites .

- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Q. How do storage conditions impact compound stability?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, requiring storage at −20°C under inert atmosphere .

- Light Sensitivity : UV-Vis spectroscopy monitors nitrile group degradation; amber vials are recommended .

- Hydrolytic Degradation : Accelerated stability studies in buffered solutions (pH 1–13) identify degradation products via LC-MS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.